Thermal Stability Enhancement: PMO-RNA Duplex vs. DNA-RNA Duplex
Oligonucleotides synthesized using N-DMTr-morpholino-T-5'-O-phosphoramidite exhibit significantly higher binding affinity to complementary RNA compared to natural DNA oligonucleotides. In head-to-head hybridization studies, a 12-mer PMO showed a melting temperature (Tm) increase of >6°C relative to the corresponding DNA/DNA duplex when bound to complementary DNA [1]. Additionally, amino-modified PMOs demonstrated elevated Tm values with both complementary DNA and RNA compared to natural DNA duplexes [2]. This thermal stability advantage is a direct consequence of the morpholino phosphorodiamidate backbone structure and the specific monomer composition.
| Evidence Dimension | Melting temperature (Tm) of duplex with complementary nucleic acid |
|---|---|
| Target Compound Data | PMO-DNA duplex: Tm > +6°C relative to DNA/DNA duplex; Amino-modified PMO-RNA duplex: elevated Tm |
| Comparator Or Baseline | Natural DNA/DNA duplex (reference baseline); DNA-RNA duplex |
| Quantified Difference | ≥ +6°C Tm increase; Amino-modified PMOs show higher Tm |
| Conditions | Hybridization studies in buffered solution (pH 7.4); 12-mer oligonucleotides |
Why This Matters
Higher Tm translates to stronger target binding at physiological temperatures, reducing the required dose and minimizing off-target effects in antisense applications.
- [1] Kundu J, Ghosh A, Ghosh U, et al. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. J Org Chem. 2022;87(15):9466-9478. View Source
- [2] Paul S, Caruthers MH. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. J Am Chem Soc. 2016;138(48):15663-15672. View Source
